molecular formula C10H9N3O4 B2867296 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione CAS No. 68319-44-8

5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B2867296
CAS No.: 68319-44-8
M. Wt: 235.199
InChI Key: COZUHTATRBKBAO-UHFFFAOYSA-N
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Description

5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione is a chemical compound for research and development applications. This product is intended for use by qualified scientists in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Please consult the safety data sheet and product specifications before use. Specific pharmacological, biochemical, and physical data for this compound are the property of the supplier and are available upon request to qualified researchers.

Properties

IUPAC Name

5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c14-9-8(11-10(15)12-9)5-6-1-3-7(4-2-6)13(16)17/h1-4,8H,5H2,(H2,11,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZUHTATRBKBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 4-nitrobenzyl chloride with imidazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide in alcohol are commonly used for nucleophilic substitution reactions.

Major Products Formed

    Reduction: The major product formed is 5-[(4-aminophenyl)methyl]imidazolidine-2,4-dione.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The imidazolidine-2,4-dione ring can also participate in hydrogen bonding and other interactions with target proteins, affecting their function and activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern at the 5-position of the imidazolidine-2,4-dione ring significantly alters molecular properties. Below is a comparative table of key derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Effects Reference
5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione 4-Nitrophenylmethyl C₁₀H₉N₃O₄ 235.20 Electron-withdrawing nitro group enhances polarity; potential for redox-active interactions.
5-(4-Bromophenyl)imidazolidine-2,4-dione 4-Bromophenyl C₉H₇BrN₂O₂ 255.07 Bromine increases molecular weight and lipophilicity; may influence halogen bonding.
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl, methyl C₁₀H₉FN₂O₂ 220.19 Fluorine enhances metabolic stability; methyl group adds steric hindrance.
5-(4-Methoxyphenyl)methyl-5-methylimidazolidine-2,4-dione 4-Methoxyphenylmethyl, methyl C₁₄H₁₃NO₄S 307.32 Methoxy group improves solubility; sulfur-containing variants may alter redox behavior.
5-[4-(Dimethylamino)benzyl]imidazolidine-2,4-dione 4-Dimethylaminobenzyl C₁₂H₁₅N₃O₂ 233.27 Electron-donating dimethylamino group enhances basicity; reported antidepressant activity.
Key Observations:
  • Electron-withdrawing groups (e.g., nitro, bromo) increase polarity and may enhance binding to electron-rich biological targets .
  • Electron-donating groups (e.g., methoxy, dimethylamino) improve solubility and modulate receptor interactions .
  • Steric effects from substituents like methyl groups can hinder enzymatic degradation, improving pharmacokinetics .
Antidepressant Activity
  • 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione: Exhibits antidepressant effects in mice (ED₅₀ = 17–42 mg/kg) without inhibiting monoamine oxidase, suggesting a unique mechanism distinct from tricyclics .
  • 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione: No direct activity data, but the nitro group’s redox activity could facilitate pro-drug activation or oxidative stress pathways.
Antimicrobial and Biofilm Activity
  • Thiazolidine-2,4-dione analogs (e.g., (Z)-5-(2-hydroxybenzylidene)-3-((2-(4-nitrophenyl)oxazol-4-yl)methyl)thiazolidine-2,4-dione): Show activity against Candida albicans biofilms, with yields up to 75% .
Natural Product Analogues
  • Aplysinopsins: Marine-derived 5-(heteroarylmethylidene)hydantoins exhibit antitumor and neuroactive properties. Synthetic analogs like 5-[(4-nitrophenyl)methyl]imidazolidine-2,4-dione may mimic these activities through planar aromatic substitutions .

Biological Activity

5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione, commonly referred to as a nitrophenyl imidazolidine derivative, is a heterocyclic compound with significant biological activity. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features an imidazolidine ring with a nitrophenyl substituent at the 5-position. The presence of the nitro group enhances its reactivity and biological properties compared to similar compounds lacking this functional group.

The primary target for 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione is Tankyrase (TNKS) , an enzyme involved in various cellular processes, including the regulation of Wnt signaling pathways. Inhibition of TNKS by this compound can disrupt these pathways, leading to alterations in cell proliferation and differentiation.

Biochemical Pathways

  • Inhibition of TNKS : The compound interacts with TNKS to inhibit its function, affecting downstream signaling pathways crucial for cellular homeostasis.
  • Cellular Effects : This inhibition can lead to apoptosis in cancer cells and modulation of inflammatory responses.

Biological Activity

Research indicates that 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione exhibits several biological activities:

  • Anticancer Activity : The compound has shown promise in inhibiting tumor growth through its effects on TNKS and related pathways.
  • Antioxidant Properties : Studies have indicated that derivatives of imidazolidine compounds possess significant antioxidant capabilities, which may contribute to their protective effects against oxidative stress.
  • Anti-inflammatory Effects : Molecular docking studies suggest that this compound can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth,
AntioxidantSignificant reduction in oxidative stress ,
Anti-inflammatoryModulation of inflammatory markers ,

Case Study Analysis

A study focused on the anticancer properties of imidazolidine derivatives found that compounds similar to 5-[(4-Nitrophenyl)methyl]imidazolidine-2,4-dione demonstrated substantial cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of TNKS and subsequent induction of apoptosis in malignant cells .

Another study highlighted the antioxidant potential of related compounds through DFT (Density Functional Theory) calculations, which predicted favorable interactions with reactive oxygen species (ROS), thus providing insights into their protective roles in cellular systems .

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